Product packaging for Methyl 5-methyl-2-nitrobenzoate(Cat. No.:CAS No. 20587-30-8)

Methyl 5-methyl-2-nitrobenzoate

Cat. No.: B1335777
CAS No.: 20587-30-8
M. Wt: 195.17 g/mol
InChI Key: KFOICDVZQKFCGM-UHFFFAOYSA-N
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Description

Significance of Substituted Nitrobenzoate Esters in Organic Synthesis

Substituted nitrobenzoate esters, the chemical class to which Methyl 5-methyl-2-nitrobenzoate belongs, are foundational building blocks in organic synthesis. chemimpex.com The presence of the nitro group (—NO₂) is particularly significant; as a strong electron-withdrawing group, it enhances the molecule's reactivity, making the aromatic ring susceptible to certain types of reactions and influencing the orientation of further substitutions. chemimpex.comscribd.com

This class of compounds is central to numerous synthetic transformations. A key reaction is the reduction of the nitro group to an amine (—NH₂), which is a versatile functional group that opens pathways to a vast array of other molecules, including amides and diazonium salts. echemi.comontosight.ai Furthermore, the ester group (—COOR) can be hydrolyzed to a carboxylic acid (—COOH), another crucial functional group in organic chemistry. orgsyn.org The nitration of benzoate (B1203000) esters, such as the reaction of methyl benzoate with nitric and sulfuric acids to form methyl m-nitrobenzoate, is a classic example of an electrophilic aromatic substitution taught in organic chemistry curricula. scribd.comechemi.com These esters serve as vital intermediates in the production of pharmaceuticals, dyes, and agrochemicals. chemimpex.comontosight.ai

Research Trajectories for this compound within Chemical and Allied Sciences

The research applications for this compound are diverse, stemming from its role as a versatile chemical intermediate. chemimpex.com Its parent acid, 5-methyl-2-nitrobenzoic acid, is a known precursor in the manufacture of chemotherapeutic agents. researchgate.net Environmentally conscious methods for synthesizing this parent acid have been developed, such as the nitration of methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride (B1165640), highlighting a move towards greener chemical processes. researchgate.netresearchgate.net The ester itself can then be synthesized through the esterification of 5-methyl-2-nitrobenzoic acid. ontosight.ai

Current and potential research directions for this compound span several key industrial and academic fields, as detailed in the table below.

FieldResearch Application of this compound
Pharmaceutical Development Serves as an intermediate in the synthesis of pharmaceuticals, with a focus on potential anti-inflammatory and analgesic agents. chemimpex.com
Agricultural Chemicals Utilized in the development and production of agrochemicals, including herbicides and pesticides, to aid in crop protection. chemimpex.com
Material Science Employed in the creation of specialty polymers and resins, contributing to the manufacture of durable industrial materials. chemimpex.com
Organic Chemistry Used as a fundamental building block for synthesizing more complex organic molecules, advancing chemical research. chemimpex.com
Analytical Chemistry Functions as a reference standard in analytical techniques for the identification and quantification of similar compounds in complex mixtures. chemimpex.comechemi.com

Data sourced from Chem-Impex and Echemi. chemimpex.comechemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B1335777 Methyl 5-methyl-2-nitrobenzoate CAS No. 20587-30-8

Properties

IUPAC Name

methyl 5-methyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-4-8(10(12)13)7(5-6)9(11)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOICDVZQKFCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391368
Record name methyl 5-methyl-2-nitrobenzoate
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20587-30-8
Record name Benzoic acid, 5-methyl-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20587-30-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-methyl-2-nitrobenzoate
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Record name METHYL 5-METHYL-2-NITROBENZOATE
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Advanced Spectroscopic and Structural Characterization of Methyl 5 Methyl 2 Nitrobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton and proton environments can be assembled.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis and Multiplet Interpretation

The ¹H-NMR spectrum of Methyl 5-methyl-2-nitrobenzoate provides specific information about the electronic environment of each proton in the molecule. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) group and the methoxycarbonyl (-COOCH₃) group, significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. The methyl group (-CH₃) attached to the ring provides a shielding effect to nearby protons.

Based on established substituent effects, the predicted ¹H-NMR spectral data in a standard solvent like deuterated chloroform (CDCl₃) are presented below. The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring.

Predicted ¹H-NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.85d~ 8.2 Hz
H-4~ 7.30dd~ 8.2, 2.0 Hz
H-6~ 7.65d~ 2.0 Hz
-COOCH₃~ 3.95sN/A
Ar-CH₃~ 2.45sN/A
Table 1. Predicted ¹H-NMR chemical shifts, multiplicities (s = singlet, d = doublet, dd = doublet of doublets), and coupling constants for this compound.

Aromatic Protons: The proton at the H-3 position is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift (~7.85 ppm). It appears as a doublet due to coupling with the H-4 proton. The H-6 proton is ortho to the ester group and meta to the nitro group, also resulting in a downfield shift (~7.65 ppm), appearing as a doublet from its smaller meta-coupling to the H-4 proton. The H-4 proton, situated between the two other ring protons, is expected to be the most upfield of the aromatic signals (~7.30 ppm) and appears as a doublet of doublets.

Methyl Protons: The protons of the ester methyl group (-COOCH₃) are deshielded by the adjacent oxygen and carbonyl group, resulting in a singlet at approximately 3.95 ppm. The protons of the methyl group attached to the aromatic ring (Ar-CH₃) are less deshielded and appear as a singlet around 2.45 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Assignment

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The loss of symmetry in the benzene ring, due to the substitution pattern, means that all six aromatic carbons are chemically distinct and should produce separate signals aiinmr.com.

Predicted ¹³C-NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~ 165.0
C-2 (-NO₂)~ 149.0
C-5 (-CH₃)~ 142.0
C-1 (-COOCH₃)~ 133.0
C-3~ 130.0
C-6~ 126.0
C-4~ 124.0
-COOCH₃~ 52.5
Ar-CH₃~ 21.0
Table 2. Predicted ¹³C-NMR chemical shifts for this compound.

Downfield Carbons: The carbonyl carbon of the ester group is the most deshielded, appearing furthest downfield (~165.0 ppm). The aromatic carbons directly attached to the electron-withdrawing nitro group (C-2) and the methyl group (C-5) are also significantly deshielded.

Aromatic Carbons: The remaining aromatic carbons (C-1, C-3, C-4, C-6) resonate in the typical range of 124-133 ppm.

Upfield Carbons: The sp³ hybridized carbons of the ester methyl and the ring methyl groups appear at the most upfield positions, ~52.5 ppm and ~21.0 ppm, respectively.

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Mapping

While 1D NMR provides essential data, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecule's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). columbia.eduresearchgate.net For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of H-3, H-4, and H-6 to their corresponding ¹³C signals. It would also confirm the connectivity of the ester methyl protons to the ester methyl carbon and the aromatic methyl protons to the aromatic methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.eduresearchgate.net This is crucial for piecing together the molecular structure. Key expected HMBC correlations would include:

The ester methyl protons (~3.95 ppm) showing a correlation to the ester carbonyl carbon (~165.0 ppm).

The aromatic methyl protons (~2.45 ppm) showing correlations to C-4, C-5, and C-6.

The H-6 proton (~7.65 ppm) showing correlations to the ester carbonyl carbon (C=O) and the C-4 carbon, confirming its position adjacent to the ester and meta to the other ring proton.

Deuteration Studies in Resolving Ambiguous Spectral Data

Deuteration studies serve as a powerful method for signal assignment and spectral simplification in NMR. The most common application is the use of deuterated solvents, such as CDCl₃, which prevents large solvent signals from obscuring the analyte signals. rsc.org

Beyond the use of deuterated solvents, specific protons within a molecule can sometimes be exchanged for deuterium (D), a process known as H-D exchange. nih.govresearchgate.net While this compound lacks readily exchangeable acidic protons (like -OH or -NH), synthetic strategies can introduce deuterium at specific sites. For instance, if there were ambiguity in assigning the aromatic proton signals, a synthetically prepared version of the molecule with deuterium at the C-6 position would result in the disappearance of the corresponding ¹H signal (~7.65 ppm), definitively confirming its assignment. This technique is particularly useful for simplifying complex, overlapping regions in an NMR spectrum. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characteristic Vibrations of the Ester Carbonyl and Nitro Functional Groups

The IR spectrum of this compound is dominated by strong absorptions corresponding to the ester and nitro groups. The specific frequencies of these vibrations are highly characteristic and provide clear evidence for the presence of these functional groups. sciencing.comstudy.com

Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C=O Stretch (Ester)1735 - 1750Strong
NO₂ Asymmetric Stretch1500 - 1550Strong
NO₂ Symmetric Stretch1290 - 1360Strong
C-O Stretch (Ester)1160 - 1210Strong
C=C Stretch (Aromatic)~ 1600 and ~1475Medium-Weak
Table 3. Key IR absorption frequencies for the functional groups in this compound. sciencing.combrainly.com

The most prominent peak in the spectrum is expected to be the strong C=O stretching vibration of the ester group, typically found between 1735 and 1750 cm⁻¹ sciencing.com. The nitro group gives rise to two distinct and strong absorption bands: an asymmetric stretch usually appearing in the 1500-1550 cm⁻¹ region and a symmetric stretch in the 1290-1360 cm⁻¹ range study.combrainly.com. The presence of these intense bands provides unambiguous confirmation of the compound's functional groups.

Table of Mentioned Compounds

Compound Name
This compound
Methyl benzoate (B1203000)
Methyl 3-nitrobenzoate

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases reveals that detailed X-ray crystallography data for this compound has not been publicly reported. While the compound is known and used as a chemical intermediate, its specific solid-state structure, including precise molecular conformation and crystal packing, has not been elucidated and published in accessible scholarly sources.

Analysis of Molecular Conformation and Torsional Angles

Without experimental single-crystal X-ray diffraction data, a definitive analysis of the molecular conformation and specific torsional angles of this compound in the solid state is not possible. Such an analysis would require the precise coordinates of each atom in the crystal lattice, which are determined through crystallographic studies.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding)

Similarly, an investigation into the crystal packing and the specific intermolecular interactions, such as potential C-H···O hydrogen bonds, cannot be conducted without the foundational X-ray crystallography data. The arrangement of molecules in the crystal and the nature of the non-covalent interactions that govern this packing remain undetermined from the available information.

Further empirical research, specifically the growth of a suitable single crystal and subsequent X-ray diffraction analysis, would be required to provide the data necessary for a detailed discussion of these structural characteristics.

Computational Chemistry and Theoretical Investigations of Methyl 5 Methyl 2 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

In computational studies of similar aromatic nitro compounds, such as methyl 5-chloro-2-nitrobenzoate, DFT calculations are frequently performed using functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)). researchgate.net These calculations typically reveal that the substituent groups, namely the ester (-COOCH₃) and nitro (-NO₂) groups, are not perfectly coplanar with the benzene (B151609) ring. researchgate.net For instance, in a related chloro-substituted analogue, the nitro group and the acetoxy group were found to be twisted from the plane of the benzene ring by 29.4° and 49.7°, respectively. researchgate.net This twisting is a result of steric hindrance and electronic repulsion between the adjacent bulky groups. The optimized geometry provides the foundation for all subsequent computational analyses.

Table 1: Predicted Geometrical Parameters for Methyl 5-methyl-2-nitrobenzoate based on DFT Calculations of Analogous Compounds

Parameter Predicted Value Description
C-N Bond Length ~1.47 Å Bond connecting the nitro group to the benzene ring.
N-O Bond Length ~1.22 Å Bonds within the nitro group.
C=O Bond Length ~1.21 Å Carbonyl bond in the ester group.
C-O Bond Length ~1.34 Å Ester C-O single bond.
C-C-N-O Dihedral Angle Variable Describes the twist of the nitro group relative to the ring.
C-C-C=O Dihedral Angle Variable Describes the twist of the ester group relative to the ring.

Note: The values presented are estimations based on data from structurally similar molecules, such as methyl 5-chloro-2-nitrobenzoate. researchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron and is associated with the ionization potential. For this compound, the HOMO is expected to be primarily located on the electron-rich benzene ring and the methyl substituent.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron and is related to the electron affinity. The LUMO is anticipated to be concentrated on the electron-withdrawing nitro group (-NO₂), making this region a likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 2: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. researchgate.net
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) -(ELUMO + EHOMO)/2 Measures the power of an atom or group to attract electrons. mdpi.com
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution. mdpi.com
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates higher reactivity.

Note: These equations are based on Koopmans' theorem. mdpi.com

Analysis of the charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information helps to identify electrophilic (positive charge) and nucleophilic (negative charge) centers within the molecule, further clarifying its reactive nature.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are prone to electrophilic attack. For this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the nitro group, due to their high electronegativity and lone pairs of electrons.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are susceptible to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the benzene ring and the methyl groups.

The MEP surface provides a clear, intuitive map of the molecule's reactive sites, complementing the information derived from HOMO-LUMO analysis. It is a powerful predictive tool in computational chemistry for understanding intermolecular interactions. mdpi.com

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their vibrational (FT-IR and FT-Raman) and NMR spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

For vibrational spectra, calculations can determine the frequencies and intensities of different vibrational modes. These include characteristic stretches, bends, and torsions of the functional groups, such as the NO₂ symmetric and asymmetric stretches, the C=O stretch of the ester, and C-H stretches of the aromatic ring and methyl groups. However, calculated harmonic frequencies are often systematically higher than experimental frequencies. To correct for this discrepancy, which arises from the neglect of anharmonicity and basis set imperfections, a scaling factor is typically applied. nih.gov For example, a study on related methylanthranilate isomers used a scaling factor of 0.960 for their calculated vibrational frequencies. nih.gov Advanced computational methods can also account for anharmonicity directly to provide more accurate predictions. rsc.org

Table 3: Representative Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
C-H Aromatic Stretch 3100 - 3000 Stretching of C-H bonds on the benzene ring.
C-H Aliphatic Stretch 3000 - 2850 Stretching of C-H bonds in the methyl groups.
C=O Ester Stretch 1730 - 1715 Stretching of the carbonyl group.
NO₂ Asymmetric Stretch 1560 - 1520 Asymmetric stretching of the N-O bonds.
NO₂ Symmetric Stretch 1360 - 1335 Symmetric stretching of the N-O bonds.
C-O Ester Stretch 1300 - 1150 Stretching of the C-O single bond in the ester.

Note: These are typical ranges and the precise values can be predicted computationally and verified experimentally.

Thermodynamic Properties and Reaction Energetics Calculations

Theoretical chemistry provides powerful methods for calculating the thermodynamic properties of molecules, such as their standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). High-level composite methods, such as the G3(MP2)//B3LYP protocol, are often employed for this purpose as they offer a good balance of accuracy and computational cost.

These computational approaches are particularly useful for determining the gas-phase enthalpies of formation, which can be difficult to measure experimentally. The calculated values serve as an independent validation of experimental data obtained from techniques like combustion calorimetry and Knudsen effusion mass loss. nih.gov For example, comprehensive thermochemical studies on methyl-substituted nitrobenzoic acids have successfully used quantum chemical calculations to create a consistent and validated set of thermodynamic data. nih.gov

Calculations can also be used to investigate reaction energetics, determining the stability of different isomers or conformers and calculating the energy barriers for chemical reactions. This provides fundamental insights into the compound's thermal stability and potential reaction pathways.

Advanced Computational Methodologies: Molecular Dynamics (MD) Simulations in Related Systems

In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field (e.g., CHARMM, AMBER). researchgate.net The simulation solves Newton's equations of motion for the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

MD simulations can be used to:

Explore the conformational landscape of flexible molecules.

Study the solvation process and the structure of the solvent around the molecule.

Investigate intermolecular interactions in condensed phases.

Simulate the dynamic behavior of the molecule when interacting with larger systems, such as proteins or polymers.

These simulations provide a bridge between the microscopic properties of a single molecule and the macroscopic properties of a bulk material, offering insights into dynamic processes that are inaccessible to static computational methods. researchgate.net

Chemical Reactivity and Transformation Pathways of Methyl 5 Methyl 2 Nitrobenzoate

Methyl 5-methyl-2-nitrobenzoate is a multifaceted aromatic compound whose reactivity is governed by its three key functional groups: the aromatic nitro group, the methyl ester, and the toluene-derived benzene (B151609) ring. The interplay of the electronic effects of these substituents dictates the molecule's behavior in a variety of chemical transformations. The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution. Conversely, the electron-donating methyl group has an opposing influence. This section explores the principal reaction pathways of this compound.

Applications of Methyl 5 Methyl 2 Nitrobenzoate As a Key Intermediate in Complex Chemical Synthesis

Role in Pharmaceutical Development and Drug Synthesis

Methyl 5-methyl-2-nitrobenzoate serves as a crucial building block in the development of new pharmaceutical agents. chemimpex.com Its utility is primarily centered on its conversion to a variety of biologically active molecules.

A key chemical transformation of this compound is the reduction of its nitro group to an amine, yielding methyl 2-amino-5-methylbenzoate. sigmaaldrich.com This amino derivative is a versatile intermediate that can undergo a wide range of substitution reactions to produce a diverse array of biologically active compounds. The amino group can be acylated, alkylated, or used in cyclization reactions to construct more complex heterocyclic systems, which are common scaffolds in many pharmaceuticals. researchgate.netnih.gov

For instance, the resulting methyl 2-amino-5-methylbenzoate can be a precursor for the synthesis of various amides, ureas, and sulfonamides, many of which exhibit interesting biological properties. The strategic placement of the methyl and amino groups on the benzene (B151609) ring influences the physicochemical properties and biological activity of the resulting derivatives.

This compound is a valuable intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties. chemimpex.com The general strategy involves the reduction of the nitro group to an amine, followed by further chemical modifications to introduce pharmacophores known to interact with biological targets associated with inflammation and pain.

While direct examples of commercial drugs derived from this specific intermediate are not extensively documented in publicly available literature, the synthesis of related structures highlights its potential. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their analgesic activity. nih.govnih.gov Similarly, quinazolinone derivatives, which can be synthesized from related amino benzoates, have shown significant anti-inflammatory activity in preclinical studies. researchgate.net The core structure provided by methyl 2-amino-5-methylbenzoate is a key component in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Table 1: Research on Related Anti-inflammatory and Analgesic Derivatives

Derivative ClassStarting Material ExampleObserved ActivityReference
Quinazolinone DerivativesMethyl-2-amino-5,6-diflorobenzoateAnti-inflammatory researchgate.net
5-Acetamido-2-hydroxy Benzoic Acid Derivatives5-amino-2-hydroxy benzoic acidAnalgesic nih.govnih.gov
Thiazole Derivatives2-amino-5-methylthiazoleAnti-inflammatory nih.govnih.gov

Extensive searches of the scientific and patent literature did not yield direct evidence of this compound's use as an intermediate in the synthesis of either Tolvaptan or Sulpiride. The synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist, is documented to involve a structurally similar but distinct intermediate, methyl 5-chloro-2-nitrobenzoate. googleapis.comgoogle.comgoogle.com In the synthesis of Tolvaptan, the chloro-substituted nitrobenzoate is a key precursor. googleapis.comgoogle.com Similarly, the synthesis of Sulpiride, an antipsychotic and antiemetic drug, proceeds through intermediates such as 2-methoxy-5-sulfamoyl methyl benzoate (B1203000), with no mention of this compound. google.comgoogle.comgoogleapis.com

The exploration of nitroaromatic compounds as potential anticancer agents is an active area of research. While direct studies on this compound for anticancer applications are limited in the available literature, research on closely related structures suggests its potential as a scaffold in this field. For example, a complex derivative, methyl 4'-methyl-5-(7-nitrobenzo[c] chemimpex.comresearchgate.netnih.govoxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, has been identified as an inhibitor of c-Myc-Max dimerization, a key interaction in many cancers. nih.gov This indicates that the substituted methyl-nitrobenzoate framework can be a component of molecules with potent anticancer activity.

Furthermore, the reduction of the nitro group to an amine provides a versatile handle for the synthesis of various heterocyclic compounds, a class of molecules well-represented among anticancer drugs like Paclitaxel (Taxol). wikipedia.org The amino derivative can be used to construct benzimidazoles, quinazolines, and other nitrogen-containing ring systems that are known to interact with various cancer-related biological targets.

Building Block in Agrochemical Formulations

In addition to its pharmaceutical applications, this compound is a valuable intermediate in the agrochemical industry. chemimpex.com

This compound serves as a precursor for the synthesis of certain pesticides and herbicides. chemimpex.com A notable example is its indirect application in the production of herbicides. The hydrolysis of this compound can yield 5-methyl-2-nitrophenol. This phenol (B47542) is a documented intermediate in the synthesis of the herbicide O-ethyl-O-(5-methyl-2-nitrophenyl)-N-sec-butylphosphoroamidothioate. google.com

The broader class of nitroaromatic compounds has been utilized in the development of various agrochemicals. While specific, commercially available pesticides or herbicides directly synthesized from this compound are not widely publicized, its chemical functionality makes it a suitable starting material for creating new active ingredients for crop protection.

Precursor for Insect Growth Regulators (e.g., Methoxyfenozide)

This compound is a key intermediate in the synthesis of sophisticated agrochemicals, including pesticides and herbicides designed to enhance crop protection. chemimpex.com Its utility is particularly notable in the development of insect growth regulators (IGRs), a class of insecticides that interfere with the life cycle of pests.

Methoxyfenozide stands as a prominent example of a modern IGR. It functions as a potent agonist of the insect molting hormone, 20-hydroxyecdysone, which induces a premature and lethal molt in lepidopteran pests. The synthesis of Methoxyfenozide relies on key intermediates such as 3-methoxy-2-methylbenzoic acid. innospk.com

The production of these essential precursors often begins with foundational molecules like nitro-substituted benzoic acids. This compound serves as a direct precursor to 5-methyl-2-nitrobenzoic acid through hydrolysis. researchgate.netresearchgate.net This acid is a versatile building block, and its structural isomers, such as 2-methyl-3-nitrobenzoic acid, are confirmed intermediates in the synthesis pathway of Methoxyfenozide. innospk.com The reactive nature of this compound makes it an important starting material for creating the complex architectures required for targeted and effective agrochemical products. chemimpex.com

Applications in Materials Science and Specialty Chemicals

The compound's unique properties make it a valuable component in the field of materials science. chemimpex.com It is utilized in the formulation of specialty polymers and resins, contributing to the manufacture of durable materials for a range of industrial applications. chemimpex.com

This compound and its parent acid, 5-methyl-2-nitrobenzoic acid, are recognized as important intermediates in the synthesis of dyes and pigments. chemimpex.comontosight.ai The presence of the nitro group, a strong chromophore, and the reactive ester functional group allows the molecule to be chemically modified to create larger, conjugated systems that absorb light in the visible spectrum, thereby producing color.

Nitroaromatic compounds are foundational to the dye industry. Related intermediates, such as methyl m-nitrobenzoate, are established starting materials for the preparation of various dyes. google.com The reduction of the nitro group to an amine is a common and critical step, yielding an amino-substituted benzoate that can undergo diazotization and coupling reactions to form vibrant azo dyes. While specific dyes derived directly from this compound are not extensively documented in public literature, its chemical structure is well-suited for such synthetic applications. ontosight.ai

This compound is used in the creation of specialty polymers and resins. chemimpex.com The incorporation of aromatic nitro compounds into polymer backbones can be a strategy for enhancing material properties. The inherent rigidity and stability of the benzene ring can increase the thermal stability of the polymer matrix. Furthermore, nitro groups are known for their ability to absorb ultraviolet radiation, suggesting that polymers containing this moiety could exhibit improved UV resistance, preventing degradation from sunlight exposure. Although detailed research findings specifically quantifying the enhancement of thermal or UV properties by this compound are not broadly available, its application in producing durable materials points to its role in property enhancement. chemimpex.com

Utilization in Fine Chemical and Fragrance Synthesis

As a versatile chemical building block, this compound is employed in fine chemical synthesis, particularly for the development of pharmaceuticals. chemimpex.com The compound serves as an intermediate in the synthesis of drugs targeting anti-inflammatory and analgesic properties. chemimpex.com The strategic placement of the nitro and methyl groups on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for complex, biologically active molecules. For instance, its isomer, Methyl 2-methyl-3-nitrobenzoate, is a known intermediate in the synthesis of Lenalidomide, an important anticancer drug. innospk.com

While the direct use of this compound as a fragrance component is not documented, it is generally categorized as an intermediate for fragrance development. chemimpex.com Benzoate esters as a class are common in the fragrance industry, often imparting sweet, floral, and fruity notes. echemi.com However, the strong odor profile of a nitro-substituted compound would likely require significant chemical modification before it could be used in a final fragrance formulation.

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 20587-30-8
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 134-136 °C (for the parent acid) sigmaaldrich.com
Boiling Point 275 °C (for an isomer) fishersci.com
SMILES CC1=CC(=C(C=C1)N+[O-])C(=O)OC

| InChI Key | KFOICDVZQKFCGM-UHFFFAOYSA-N |

Note: Some data points are for the parent acid or isomers due to limited availability for the specific compound.

Table 2: Compound Names Mentioned in this Article

Compound Name CAS Number Molecular Formula
This compound 20587-30-8 C₉H₉NO₄
Methoxyfenozide 161050-58-4 C₂₂H₂₈N₂O₃
5-Methyl-2-nitrobenzoic acid 3113-72-2 C₈H₇NO₄
20-hydroxyecdysone 5289-74-7 C₂₇H₄₄O₇
3-methoxy-2-methylbenzoic acid 26760-95-6 C₉H₁₀O₃
2-methyl-3-nitrobenzoic acid 59382-59-1 C₈H₇NO₄
Methyl m-nitrobenzoate 618-95-1 C₈H₇NO₄
Methyl 2-methyl-3-nitrobenzoate 59382-59-1 C₉H₉NO₄
Lenalidomide 191732-72-6 C₁₃H₁₃N₃O₃

Advanced Research Perspectives and Future Directions for Methyl 5 Methyl 2 Nitrobenzoate

Exploration of Novel Catalytic Systems for Efficient Transformations

The transformation of Methyl 5-methyl-2-nitrobenzoate, particularly the reduction of its nitro group to form Methyl 2-amino-5-methylbenzoate, is a cornerstone reaction for the synthesis of pharmaceuticals and agrochemicals. nih.gov While traditional methods often rely on stoichiometric reductants or precious metal catalysts like Palladium on carbon (Pd/C), current research is intensely focused on developing more efficient, selective, and sustainable catalytic systems. researchgate.netacs.org The future in this area lies in the exploration of novel catalysts that are not only highly effective but also based on earth-abundant and inexpensive metals. acs.orgsci-hub.st

Recent breakthroughs include the use of catalysts based on iron, cobalt, nickel, and copper. acs.org For instance, cobalt oxide nanoparticles doped with nitrogen and supported on carbon have demonstrated excellent performance in reducing nitroarenes with high selectivity, even on a gram scale. sci-hub.st Another promising avenue is the development of single-atom catalysts (SACs), such as those with single Co atoms coordinated with nitrogen and phosphorus (Co1-N3P1). These SACs have shown unprecedentedly high activity and chemoselectivity for the hydrogenation of functionalized nitroarenes, offering turnover frequencies orders of magnitude higher than conventional catalysts. nih.gov These advanced systems can tolerate a wide variety of sensitive functional groups, which is crucial when synthesizing complex molecules. nih.gov

Furthermore, electrocatalytic and photocatalytic reduction methods are emerging as green alternatives. rsc.orgresearchgate.net Electrochemical reduction, using water as a sustainable hydrogen source, is being investigated with novel cathodes like Co9S8/Ni3S2, which show excellent activity and stability. researchgate.net Photocatalysis, using materials like silver nanoparticles on titanium dioxide (Ag/TiO2), can achieve high conversion and selectivity under mild conditions, driven by light. nih.gov These innovative catalytic approaches promise to make the transformations of this compound more efficient, cost-effective, and environmentally benign.

Table 1: Comparison of Catalytic Systems for Nitroarene Reduction

High-Throughput Screening and Combinatorial Chemistry in Derivative Synthesis

To unlock the full potential of this compound as a scaffold for new bioactive molecules, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. These strategies allow for the rapid synthesis and evaluation of large libraries of related compounds, or derivatives, accelerating the discovery of new drugs and agrochemicals. rsc.org The core idea is to systematically combine a set of building blocks in all possible combinations to generate a diverse collection of molecules.

Starting from Methyl 2-amino-5-methylbenzoate (the reduced form of the title compound), a combinatorial library can be constructed. For example, by reacting the amine with a diverse collection of carboxylic acids, a large amide library can be generated. Each member of this library would possess a unique side chain, leading to a wide range of physicochemical properties. This library can then be subjected to HTS, where thousands of compounds are automatically tested for a specific biological activity, such as the inhibition of a particular enzyme or receptor. rsc.org

This approach has been validated in the discovery of small molecule inhibitors for various biological targets. For instance, HTS of pharmacologically active small molecule libraries has successfully identified inhibitors of protein-RNA interactions, a notoriously difficult target class. rsc.org The integration of these techniques provides a powerful engine for discovering novel derivatives of this compound with tailored biological profiles.

Table 2: Illustrative Combinatorial Library from Methyl 2-amino-5-methylbenzoate

Integration of Computational Design in Reaction Prediction and Optimization

Density Functional Theory (DFT) calculations are being used to unravel complex reaction mechanisms at the molecular level. acs.org For example, DFT studies can elucidate the adsorption behavior of nitroarenes on catalyst surfaces and calculate the energy barriers for different reaction pathways, providing insights into catalyst activity and selectivity. researchgate.netnih.gov Such understanding is crucial for the rational design of new and improved catalysts for transformations like nitro group reduction. acs.org Studies have investigated the mechanism of nitrobenzene (B124822) reduction, identifying key intermediates and transition states, which helps in optimizing reaction conditions for higher yields and selectivity. acs.orgresearchgate.net

Sustainable and Scalable Synthesis Methodologies

There is a strong push towards developing sustainable and scalable methods for the production of this compound and its derivatives, aligning with the principles of green chemistry. rsc.org Traditional nitration methods, often using a hazardous mixture of concentrated nitric and sulfuric acids, pose significant safety risks and generate substantial acid waste. rsc.org

Future directions focus on milder and more environmentally friendly nitration protocols. Research into photochemical nitration, using UV radiation, and solid-supported reagents, such as clay-supported copper(II) nitrate (B79036), aims to reduce the reliance on harsh liquid acids. researchgate.netmjcce.org.mk Another innovative approach is mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive reactions, often with minimal or no solvent. rsc.org The use of stable, solid nitrating agents in mechanochemical processes has shown promise for the efficient and scalable nitration of aromatic compounds with improved safety and reduced waste. rsc.org

For large-scale industrial production, continuous-flow microreaction technology offers significant advantages over traditional batch processing. rsc.orgchemistryconferences.org Flow reactors provide superior heat and mass transfer, allowing for better control over fast and exothermic reactions like nitration. This leads to higher yields, improved selectivity, and enhanced safety. rsc.org Continuous-flow processes for the mononitration of various aromatic compounds have been developed and scaled up, demonstrating their industrial potential. These systems can also incorporate strategies for recycling waste acid, further boosting economic and environmental performance. rsc.org

Detailed Mechanistic Elucidation of Biological Activities of Derivatives

While this compound serves as a building block, its derivatives are the source of potential biological activity. nih.gov A critical area of future research is the detailed investigation of how these derivatives exert their effects at a molecular level—their mechanism of action. Understanding these mechanisms is fundamental for developing safer and more effective therapeutic agents. scielo.br

The process often begins with establishing a Structure-Activity Relationship (SAR). researchgate.netnih.gov By synthesizing and testing a series of structurally related derivatives, researchers can identify which parts of the molecule are essential for its biological function. mdpi.com For example, studies on aminobenzoic acid derivatives have identified potent small molecule mimetics of biological proteins, where specific chemical groups are required for activity. nih.gov

Molecular docking simulations are a key computational tool used to predict how a derivative might bind to a biological target, such as a protein or nucleic acid. researchgate.netnih.gov These simulations provide a 3D model of the interaction, highlighting key binding contacts and guiding the design of more potent and selective molecules. nih.gov For instance, docking studies on aminobenzoic acid derivatives have helped explain their potential as enzyme inhibitors. researchgate.net

Ultimately, these computational predictions must be validated through biophysical and cellular experiments. Techniques like cryogenic electron microscopy (cryo-EM) can provide high-resolution structures of a derivative bound to its target, confirming the binding mode. acs.org A deep understanding of these molecular interactions, including how the molecule is metabolized (bioactivated), is crucial for designing drugs with high efficacy and minimal toxicity. scielo.brnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-methyl-2-nitrobenzoate, and how can regioselectivity be controlled during nitration?

  • Methodological Answer : this compound is typically synthesized via esterification of 5-methyl-2-nitrobenzoic acid with methanol under acidic catalysis. The nitration step requires precise control of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to favor the 2-nitro position over competing sites. Regioselectivity can be influenced by steric and electronic effects of the methyl group. Monitoring via TLC ( ) and purification via recrystallization or column chromatography is advised.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns by analyzing aromatic proton splitting (e.g., para vs. ortho coupling) and nitro/methyl group chemical shifts.
  • IR Spectroscopy : Identify ester carbonyl (~1700 cm⁻¹) and nitro group (~1520, 1350 cm⁻¹) stretches ( ).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or GC-MS) and fragmentation patterns ( ).
    Cross-referencing with databases like NIST ( ) ensures accuracy.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
  • Storage : Store at 2–8°C in airtight containers to prevent degradation ( ).
  • Ventilation : Employ fume hoods to mitigate inhalation risks ( ).
  • Disposal : Follow hazardous waste protocols; consult licensed disposal services ( ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to identify reactive sites. For example, the nitro group’s electron-withdrawing effect may activate the aromatic ring for electrophilic attacks. Software like Gaussian or ORCA facilitates these analyses, while crystallographic data (e.g., SHELX-refined structures) validates geometric parameters ( ).

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to minimize errors.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for disordered groups ( ).
  • Hydrogen Bonding Analysis : Graph-set analysis ( ) identifies recurring motifs (e.g., R₂²(8) patterns) that may explain packing inconsistencies.
  • Validation Tools : CheckCIF or PLATON flags outliers in bond lengths/angles ( ).

Q. How does the methyl group influence the compound’s supramolecular assembly in cocrystals?

  • Methodological Answer :

  • Cocrystal Screening : Combine this compound with hydrogen-bond donors (e.g., carboxylic acids) via solvent-drop grinding.
  • Structural Analysis : Use ORTEP-3 ( ) to visualize packing. The methyl group may sterically hinder certain interactions while promoting CH-π or van der Waals contacts.
  • Thermal Analysis : DSC/TGA assesses stability trends linked to molecular packing ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.